molecular formula C16H21NO4 B13566811 1-((Benzyloxy)carbonyl)-4-ethylpiperidine-4-carboxylic acid

1-((Benzyloxy)carbonyl)-4-ethylpiperidine-4-carboxylic acid

Cat. No.: B13566811
M. Wt: 291.34 g/mol
InChI Key: KREDGGRFDFSKPI-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-4-ethylpiperidine-4-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the piperidine ring and an ethyl group at the 4-position of the piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Benzyloxy)carbonyl)-4-ethylpiperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced by reacting the piperidine derivative with benzyl chloroformate in the presence of a base such as triethylamine.

    Ethylation: The ethyl group is introduced at the 4-position of the piperidine ring through an alkylation reaction using ethyl halides in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((Benzyloxy)carbonyl)-4-ethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-((Benzyloxy)carbonyl)-4-ethylpiperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-4-ethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, suppressing their nucleophilic and basic properties. This allows for selective reactions at other sites on the molecule. The ethyl group at the 4-position of the piperidine ring may influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Similar structure but lacks the ethyl group at the 4-position.

    4-Ethylpiperidine-4-carboxylic acid: Lacks the benzyloxycarbonyl group.

    1-((Benzyloxy)carbonyl)-4-methylpiperidine-4-carboxylic acid: Similar structure but has a methyl group instead of an ethyl group at the 4-position.

Uniqueness

1-((Benzyloxy)carbonyl)-4-ethylpiperidine-4-carboxylic acid is unique due to the presence of both the benzyloxycarbonyl group and the ethyl group at the 4-position of the piperidine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in organic synthesis and scientific research.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

4-ethyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-2-16(14(18)19)8-10-17(11-9-16)15(20)21-12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,18,19)

InChI Key

KREDGGRFDFSKPI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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